1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine
Brand Name: Vulcanchem
CAS No.: 514787-47-4
VCID: VC2196658
InChI: InChI=1S/C12H16Cl2N2/c1-9(16-6-4-15-5-7-16)10-2-3-11(13)12(14)8-10/h2-3,8-9,15H,4-7H2,1H3
SMILES: CC(C1=CC(=C(C=C1)Cl)Cl)N2CCNCC2
Molecular Formula: C12H16Cl2N2
Molecular Weight: 259.17 g/mol

1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine

CAS No.: 514787-47-4

Cat. No.: VC2196658

Molecular Formula: C12H16Cl2N2

Molecular Weight: 259.17 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine - 514787-47-4

Specification

CAS No. 514787-47-4
Molecular Formula C12H16Cl2N2
Molecular Weight 259.17 g/mol
IUPAC Name 1-[1-(3,4-dichlorophenyl)ethyl]piperazine
Standard InChI InChI=1S/C12H16Cl2N2/c1-9(16-6-4-15-5-7-16)10-2-3-11(13)12(14)8-10/h2-3,8-9,15H,4-7H2,1H3
Standard InChI Key SHVKMZCCXHVNMC-UHFFFAOYSA-N
SMILES CC(C1=CC(=C(C=C1)Cl)Cl)N2CCNCC2
Canonical SMILES CC(C1=CC(=C(C=C1)Cl)Cl)N2CCNCC2

Introduction

Synthesis

The synthesis of 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine typically involves the following steps:

  • Preparation of the Dichlorophenylethyl Intermediate:

    • A 3,4-dichlorobenzyl halide or alcohol is reacted with an appropriate base or reducing agent to yield the corresponding ethyl derivative.

  • Nucleophilic Substitution:

    • The ethyl intermediate is reacted with piperazine under basic conditions to form the final compound.

Reaction Conditions:

  • Solvent: Ethanol or acetone

  • Catalyst: Potassium carbonate (K₂CO₃) or other bases

  • Temperature: Reflux conditions for several hours

Pharmacological Potential

1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine has been investigated for its role in various therapeutic areas:

  • Antiviral Activity:
    Piperazine derivatives are known to exhibit antiviral properties by targeting viral enzymes or interfering with replication pathways .

  • Antimicrobial Activity:
    The dichlorophenyl group enhances lipophilicity, which can improve membrane penetration and activity against bacterial strains .

  • CNS Activity:
    Piperazine scaffolds are often explored for their interaction with neurotransmitter systems, suggesting potential applications in psychiatric or neurological disorders.

Applications in Drug Development

Piperazine-containing compounds like 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine are widely used as intermediates or active components in:

  • Antidepressants

  • Antipsychotics

  • Antiviral agents

  • Antiparasitic drugs

Table 1 summarizes some examples of related compounds and their applications:

CompoundTherapeutic UseMechanism
Atevirdine (NNRTI)HIV TreatmentReverse transcriptase inhibition
DelavirdineHIV TreatmentReverse transcriptase inhibition
Piperazine-based GPR119 agonistsDiabetes ManagementActivation of GPR119 receptor

Toxicity and Safety Profile

While specific toxicity data for 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine may not be readily available, general considerations include:

  • Cytotoxicity: Piperazine derivatives are screened for cytotoxic effects on mammalian cells to ensure safety.

  • Environmental Impact: Chlorinated compounds can be persistent in the environment; proper disposal methods are necessary.

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